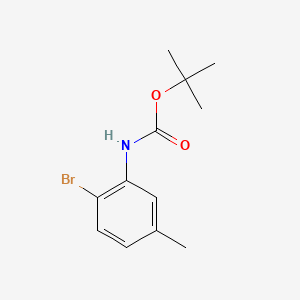
N-BOC 2-bromo-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-BOC 2-bromo-5-methylaniline, also known as tert-Butyl 5-bromo-2-methylphenylcarbamate, is a chemical compound with the empirical formula C12H16BrNO2 . It has a molecular weight of 286.16 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom attached to a benzene ring, which also carries a methyl group and a carbamate group . The InChI string representation of the molecule is1S/C12H16BrNO2/c1-8-5-6-9 (13)7-10 (8)14-11 (15)16-12 (2,3)4/h5-7H,1-4H3, (H,14,15) . Physical And Chemical Properties Analysis
This compound has a molecular weight of 286.16 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 38.3 Ų .Scientific Research Applications
Synthesis and Optical Properties
N-BOC 2-bromo-5-methylaniline derivatives have been synthesized through Suzuki cross-coupling reactions, showing considerable yields. These derivatives incorporate various functional moieties, indicating their potential for diverse chemical modifications and applications. The study revealed insights into the structural characteristics and reactivity of these compounds, utilizing Density Functional Theory (DFT) to explore their molecular properties, which could be relevant for materials science and non-linear optical applications (Rizwan et al., 2021).
Chemical Synthesis
The compound has been utilized in the chemoselective N-Boc protection of amines, showcasing an efficient method facilitated by a Bronsted acidic ionic liquid. This approach benefits from high yields and selectivity, indicating the compound's utility in synthesizing protected amines for further chemical transformations (Sunitha et al., 2008).
Metabolic Pathways
Research into the metabolism of related compounds, such as 2-bromo-4-methylaniline, by rat liver microsomes has identified various metabolites, highlighting the metabolic pathways that such compounds may undergo in biological systems. This knowledge can contribute to understanding the environmental and biological fate of similar chemical structures (Boeren et al., 1992).
Guanidinylation Reagents
The compound's derivatives have been compared for their efficiency as guanidinylation reagents, offering superior performance for certain applications. This comparative study emphasizes the compound's potential role in the synthesis of guanidines, which are relevant in pharmaceutical chemistry and materials science (Gers et al., 2003).
Properties
IUPAC Name |
tert-butyl N-(2-bromo-5-methylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-5-6-9(13)10(7-8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDXQPRPVWOSKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



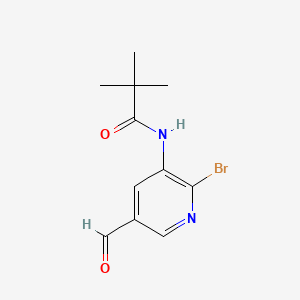

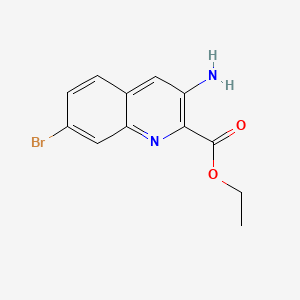
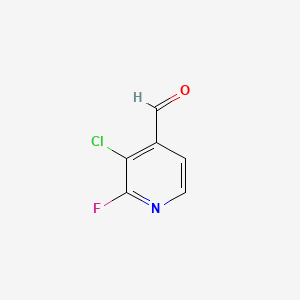
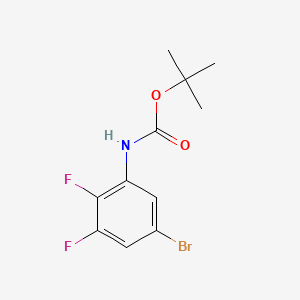
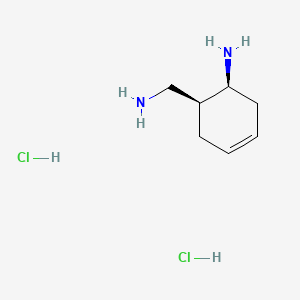


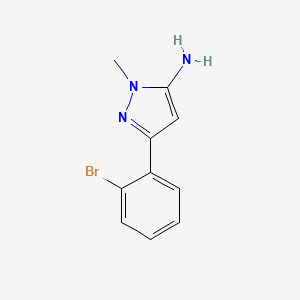

![2-[4-(2-Aminobenzenesulfonyl)piperazin-1-yl]ethanol](/img/structure/B581326.png)
